H-Glu(amc)-OH

Overview

Description

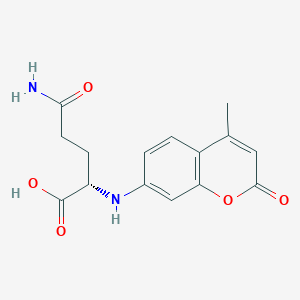

H-Glu(AMC)-OH (γ-L-Glutamic acid 7-amido-4-methylcoumarin hydrate) is a fluorescently labeled amino acid derivative widely used in biochemical and clinical research. Its structure consists of L-glutamic acid conjugated to the fluorogenic 7-amido-4-methylcoumarin (AMC) group via a γ-glutamyl bond . Key properties include:

- Molecular Formula: C₁₅H₁₆N₂O₅

- Molecular Weight: 304.3 g/mol

- CAS Number: 72669-53-5

- Physical State: White to off-white solid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Glu(amc)-OH typically involves the coupling of L-glutamic acid with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxyl group of L-glutamic acid, followed by its reaction with the amine group of 7-amido-4-methylcoumarin .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves multiple steps of deprotection and coupling reactions, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: H-Glu(amc)-OH primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for aminopeptidase A, which cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin .

Common Reagents and Conditions: The enzymatic reactions involving this compound are typically carried out in buffered solutions at physiological pH. Common reagents include aminopeptidase A and various buffer systems to maintain the optimal pH for enzyme activity .

Major Products Formed: The primary product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized in various biochemical assays to measure enzyme activity .

Scientific Research Applications

Biochemistry

H-Glu(amc)-OH is extensively used in enzyme assays to study the activity of aminopeptidase A and related enzymes. Its fluorogenic properties allow for sensitive detection of enzymatic activity, making it a valuable tool in biochemical research.

Neuroscience

In neuroscience, this compound is employed to investigate the role of aminopeptidases in neurodegenerative diseases. For example, studies have shown its effectiveness in measuring enzyme activity related to Alzheimer's disease, providing insights into the mechanisms of neurodegeneration.

Pharmacology

The compound plays a crucial role in drug discovery and development. It is used to screen for inhibitors of aminopeptidase A, which may have therapeutic potential in treating various conditions, including hypertension and neurodegenerative diseases.

Industrial Applications

This compound is also utilized in quality control processes within industrial settings to ensure the activity of aminopeptidase enzymes.

Case Study 1: Dipeptidyl Peptidase-4 Inhibition

In a study evaluating flavonoids for their inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4), this compound was utilized as a substrate. The findings indicated that certain flavonoids significantly inhibited DPP-4 activity, demonstrating the compound's utility in screening potential therapeutic agents.

Case Study 2: Alzheimer’s Disease Research

In research focused on Alzheimer's disease mechanisms, this compound was used to measure enzymatic activity related to neurodegeneration at concentrations of 200 μM. This highlighted its relevance in understanding disease pathology and potential therapeutic targets.

Mechanism of Action

The mechanism of action of H-Glu(amc)-OH involves its cleavage by aminopeptidase A. The enzyme recognizes the glutamic acid moiety and cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This reaction is highly specific and occurs under physiological conditions, making it a valuable tool for studying enzyme activity .

Comparison with Similar Compounds

AMC-Containing Substrates

AMC-labeled substrates share the fluorogenic AMC group but differ in peptide sequences, enabling enzyme-specific applications:

Key Differences :

- Enzyme Specificity : this compound targets GGT’s γ-glutamyl bond cleavage, while Ac-DEVD-AMC is specific for caspases .

- Clinical Utility : this compound is validated for clinical GGT testing, whereas caspase substrates remain research tools .

Non-Fluorescent Glutamic Acid Derivatives

These compounds lack the AMC fluorophore and are primarily used in peptide synthesis or as enzyme substrates/intermediates:

Key Differences :

- Functionality: Non-fluorescent derivatives serve as protected intermediates (e.g., Fmoc-Glu(OMe)-OH) or crosslinkers (ε-(γ-Glu)-Lys) rather than diagnostic tools .

- Hazards : Fmoc-Glu(OMe)-OH exhibits acute toxicity (H302, H315) , whereas this compound requires light-sensitive storage but lacks reported toxicity .

Structural Analogs and Stereoisomers

Modifications to the glutamic acid backbone or stereochemistry alter biochemical interactions:

| Compound | Structure | Key Feature | Reference |

|---|---|---|---|

| D-Glu(α-Me)-OH | D-configuration, methyl ester | Stereochemical probe in enzyme studies | |

| H-Glu(Glu(Glu-OH)-OH)-OH | Tri-glutamyl chain | Substrate for polyglutamylases |

Key Differences :

- Stereospecificity : D-Glu(α-Me)-OH is resistant to L-specific proteases, unlike this compound .

- Polyglutamylation : H-Glu(Glu(Glu-OH)-OH)-OH models polyglutamate chain elongation, relevant in tubulin modification studies .

Data Tables

Table 1: Physicochemical Comparison

Biological Activity

H-Glu(amc)-OH, also known as This compound , is a synthetic derivative of glutamic acid that incorporates the fluorogenic moiety 7-amino-4-methylcoumarin (AMC). This compound is primarily utilized in biochemical assays to study proteolytic enzymes and their activities due to its ability to emit fluorescence upon cleavage. Its biological activity is significant in various research fields, particularly in enzymology and neurobiology.

- Molecular Formula : C₁₅H₁₆N₂O₄

- Molecular Weight : 304.30 g/mol

- Structure : this compound consists of a glutamic acid backbone with an AMC group attached, which serves as a fluorescent reporter group.

Enzymatic Assays

This compound is extensively used in enzymatic assays to measure the activity of proteases, particularly Dipeptidyl Peptidase-4 (DPP-4). The fluorescence generated upon substrate cleavage allows for the quantification of enzyme activity. Here are some key findings related to its biological activity:

- Protease Substrate : this compound acts as a substrate for various proteases, including DPP-4. In vitro studies have demonstrated its effectiveness in measuring enzyme kinetics through fluorescence intensity changes, which correlate with substrate cleavage rates .

- Fluorogenic Properties : The AMC group provides a robust fluorescent signal that can be quantitatively measured, making this compound an ideal candidate for high-throughput screening of enzyme inhibitors .

- Research Applications : It has been applied in studies investigating the role of proteases in disease states, such as Alzheimer's disease, where it was used to assess enzyme activity in brain tissue samples .

Case Study 1: Dipeptidyl Peptidase-4 Inhibition

In a study evaluating various flavonoids for their inhibitory effects on DPP-4, this compound was employed as a substrate. The results indicated that certain flavonoids significantly inhibited DPP-4 activity, demonstrating the utility of this compound in screening potential therapeutic agents .

Case Study 2: Alzheimer’s Disease Research

In another investigation into Alzheimer's disease mechanisms, researchers utilized this compound to measure enzymatic activity related to neurodegeneration. The compound was found effective at concentrations of 200 μM, highlighting its relevance in neurobiological research .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the key considerations when using H-Glu(amc)-OH as a fluorogenic substrate in protease activity assays?

this compound is cleaved by proteases to release the fluorescent AMC moiety, enabling real-time monitoring of enzyme activity. To design an assay:

- Optimize substrate concentration (typically 10–100 μM) based on the enzyme's Km value .

- Use a fluorescence plate reader with excitation/emission wavelengths of 380/460 nm to detect AMC fluorescence .

- Include negative controls (e.g., enzyme inhibitors or substrate-only samples) to account for background fluorescence .

Q. How should this compound be stored to maintain stability, and how can researchers verify its purity before use?

- Store lyophilized powder at -80°C for long-term stability (2 years) or -20°C for short-term use (1 year). Dissolved aliquots should be stored at -80°C for ≤6 months .

- Verify purity via HPLC or mass spectrometry, ensuring ≥95% purity to avoid interference from degradation byproducts .

Q. What experimental parameters influence the hydrolysis kinetics of this compound by proteases?

Key parameters include:

- pH : Most proteases exhibit optimal activity within pH 7.0–8.0; validate using buffers like Tris-HCl or PBS .

- Temperature : Standard assays are conducted at 25–37°C; pre-incubate enzyme and substrate separately to avoid premature cleavage .

- Ionic strength : High salt concentrations may inhibit enzyme activity; test using gradient NaCl solutions .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound across different experimental setups?

Contradictions may arise from:

- Fluorescence quenching : Matrix components (e.g., detergents) in cell lysates can quench AMC signals. Use internal standards or calibrate fluorescence intensity against a standard curve .

- Enzyme specificity : Confirm target protease specificity via siRNA knockdown or selective inhibitors (e.g., E-64 for cysteine proteases) .

- Data normalization : Normalize activity to total protein concentration or reference enzymes (e.g., β-actin) to account for sample variability .

Q. What methodologies are recommended for optimizing this compound-based assays in complex biological samples (e.g., serum or tissue homogenates)?

- Sample preparation : Clarify samples via centrifugation (10,000 × g, 10 min) to remove particulates that scatter light .

- Signal enhancement : Add fluorescence enhancers (e.g., DTT) to reduce disulfide bonds that may trap AMC .

- Parallel validation : Cross-validate results with alternative methods (e.g., Western blotting for protease expression) to confirm specificity .

Q. How can researchers address low signal-to-noise ratios in high-throughput screens using this compound?

- Plate uniformity : Use black-walled plates to minimize cross-talk between wells .

- Dynamic range adjustment : Titrate substrate concentrations to stay within the linear detection range of the fluorometer .

- Automated data analysis : Implement algorithms (e.g., Z’-factor calculations) to distinguish true hits from background noise .

Methodological and Data Analysis Questions

Q. What statistical approaches are suitable for analyzing time-dependent fluorescence data from this compound assays?

- Nonlinear regression : Fit progress curves to the Michaelis-Menten equation using software like GraphPad Prism or Python’s SciPy .

- Error propagation : Calculate uncertainties in kinetic parameters (Km, Vmax) via bootstrap resampling or Monte Carlo simulations .

Q. How should researchers document and archive this compound experimental data for reproducibility?

- Metadata inclusion : Record batch numbers, storage conditions, and purity certificates for the substrate .

- Raw data deposition : Upload fluorescence traces, instrument settings, and analysis scripts to repositories like Zenodo or Figshare .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Properties

IUPAC Name |

(2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOAPPISZAGCAO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72669-53-5 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72669-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.